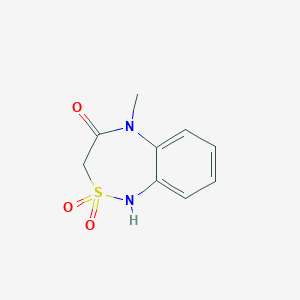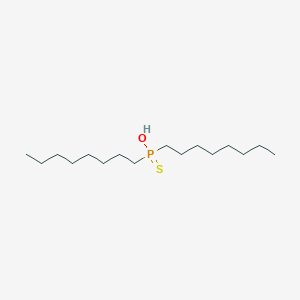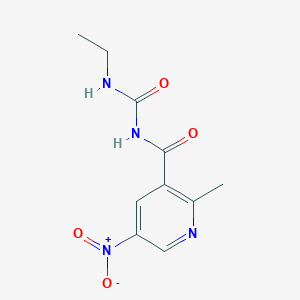![molecular formula C14H13ClN2O4S B14603329 Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- CAS No. 61154-70-9](/img/structure/B14603329.png)
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- is a complex organic compound with a molecular formula of C14H13ClN2O4S. This compound is characterized by the presence of an acetic acid moiety linked to a sulfonyl group, which is further connected to a substituted phenyl ring. The compound’s structure includes an amino group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the reaction of 2-amino-5-chlorobenzophenone with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, sulfides, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the amino and chlorine groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzophenone: A precursor in the synthesis of the target compound.
Sulfonamides: Compounds with similar sulfonyl groups, used as antimicrobial agents.
Benzophenone Derivatives: Compounds with similar structural features, used in various chemical applications.
Uniqueness
Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the phenyl ring allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
61154-70-9 |
|---|---|
Fórmula molecular |
C14H13ClN2O4S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
2-[(2-amino-5-chlorophenyl)-phenylsulfamoyl]acetic acid |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-6-7-12(16)13(8-10)17(11-4-2-1-3-5-11)22(20,21)9-14(18)19/h1-8H,9,16H2,(H,18,19) |
Clave InChI |
XWMNHRQZJJGDGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Cl)N)S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


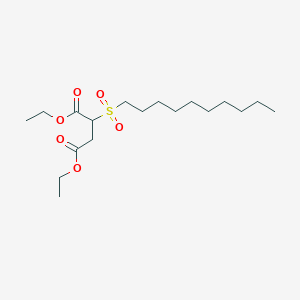
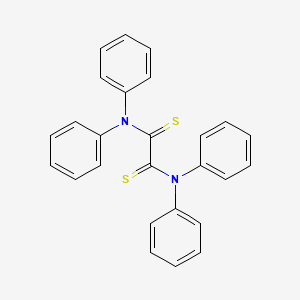

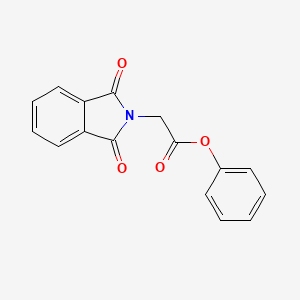
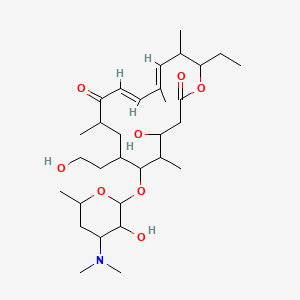
![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
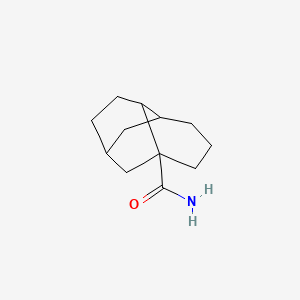
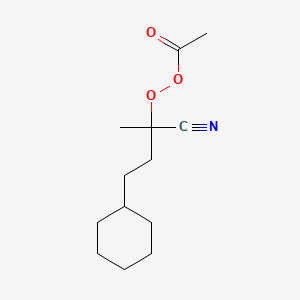
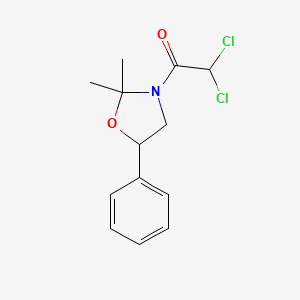
![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
